(S)-2-Amino-3-ethylpentanoic acid

Description

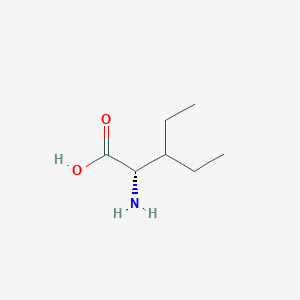

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-ethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLUUORVBOXZGB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435855 | |

| Record name | (S)-2-Amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-49-5 | |

| Record name | (S)-2-Amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 2 Amino 3 Ethylpentanoic Acid and Its Derivatives

General Strategies for Unnatural Amino Acid Synthesis

The creation of unnatural amino acids with specific stereochemistry, particularly those with sterically hindered side chains like (S)-2-amino-3-ethylpentanoic acid, requires sophisticated synthetic approaches. Chemists have developed a versatile toolkit of reactions that allow for the precise installation of the desired functionality and three-dimensional arrangement.

Asymmetric Alkylation Approaches

Asymmetric alkylation of glycine (B1666218) enolate equivalents is a cornerstone for the synthesis of α-amino acids. This strategy typically involves the deprotonation of a glycine derivative bearing a chiral auxiliary, which directs the approach of an incoming electrophile to one face of the molecule, thereby establishing the desired stereocenter.

A prominent example involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. These square-planar complexes serve as versatile chiral nucleophilic glycine equivalents. nih.gov The alkylation occurs under mild phase-transfer conditions, and a subsequent second-order asymmetric transformation often results in the nearly complete precipitation of the desired diastereomer, simplifying purification. nih.gov This tandem alkylation and crystallization-induced asymmetric transformation provides a practical and scalable route to a wide array of tailor-made α-amino acids. nih.gov

Another powerful approach is the asymmetric alkylation of N-sulfinyl imines. For instance, the addition of organometallic reagents to chiral tert-butanesulfinyl imines allows for the diastereoselective formation of the C-C bond. This method has been successfully applied to the synthesis of various α,α-disubstituted α-amino acids. rsc.org

Table 1: Asymmetric Alkylation of Glycine Equivalents

| Chiral Auxiliary/Method | Electrophile | Product Type | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ni(II) Schiff Base Complex | Alkyl Halides | α-Amino Acids | High d.r. via crystallization | nih.gov |

| tert-Butanesulfinyl imine | Grignard Reagents / Cinnamyl Acetate | α-Allyl-α-aryl α-amino acids | Up to 88% ee | rsc.org |

| BINOL-related aldehyde catalyst | 3-Indolylmethanols | Tryptophan Derivatives | Good yields, high ee | nih.gov |

C-H Bond Functionalization Techniques

Direct functionalization of otherwise inert C-H bonds represents a highly atom- and step-economical strategy for synthesizing complex molecules from simple precursors. For amino acid synthesis, this approach allows for the modification of the side chain without the need for pre-functionalized starting materials.

Palladium-catalyzed β-C(sp³)–H arylation of α-amino acids has emerged as a powerful tool. nih.gov This method often utilizes a directing group, which can be an exogenous ligand or the native carboxylic acid or amine group of the amino acid itself, to guide the metal catalyst to a specific C-H bond. nih.govmdpi.com Pyridine-type ligands have proven crucial in enabling the arylation of the β-methylene C-H bonds of free carboxylic acids. nih.gov This technique is scalable and allows for the rapid synthesis of non-natural amino acids, with the chirality at the α-center being preserved. nih.gov

Recent developments have also seen the rise of photo-mediated C-H functionalization. acs.org These methods can involve various catalytic cycles, including hydrogen atom transfer (HAT), photoredox, and nickel catalysis, to achieve alkylation at specific C(sp³)–H bonds of amino acid derivatives under mild conditions. acs.org

Table 2: C-H Functionalization for Unnatural Amino Acid Synthesis

| Catalyst System | Substrate Type | Functionalization | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Pyridine-type ligand | α-Amino Acids | β-Arylation | No exogenous directing group needed, scalable | nih.gov |

| Pd(CH₃CN)₂ / PCy₃ / PivOH | Ac-His(Bn)-OMe | C-5 Arylation | Microwave-assisted, good yields with aryl iodides | medchemexpress.com |

| Photoredox/Nickel/HAT Catalysis | Lysine/Methionine Derivatives | β- or γ-Alkylation | Triple catalytic system, mild conditions | acs.org |

| B(C₆F₅)₃ / Chiral Lewis Acid | N-Alkylamines | β-Alkylation | Enantioselective, redox-neutral | mdpi.com |

Electrocatalytic Cross-Coupling Methods

Electrosynthesis offers a green and powerful alternative to traditional chemical methods, often avoiding harsh reagents and reaction conditions. In the context of amino acid synthesis, electrocatalytic cross-coupling has been employed to forge key carbon-carbon bonds.

One such method involves the electroreductive coupling of alkyl halides with Schiff's bases. nih.gov This approach has been used to synthesize α-methyl-α-amino acids and phenylalanine in good yields via controlled potential cathodic reduction in a non-aqueous catholyte. nih.gov More recently, Ag/Ni-electrocatalytic platforms have been developed for decarboxylative cross-coupling reactions. This strategy leverages the native carboxylic acid side chains of precursors like glutamate (B1630785) and aspartate as latent radical sources to couple with a wide range of heteroaryl halides, offering a direct route to diverse unnatural amino acids. nih.gov

Diastereoselective Synthesis Routes

When a target molecule contains multiple stereocenters, as is common for derivatives of this compound, diastereoselective reactions are essential. These methods aim to control the formation of a new stereocenter in relation to a pre-existing one.

A prominent strategy is the addition of enolates to chiral sulfinimines (thiooxime S-oxides). The addition of titanium ester enolates to tert-butanesulfinyl aldimines and ketimines, for example, produces a wide range of β-amino acid derivatives with high diastereoselectivity. nih.gov The resulting N-sulfinyl-β-amino ester products are versatile intermediates for further transformations. nih.gov

Biocatalysis also offers powerful diastereoselective routes. Engineered enzymes, such as transaminases, can be used in dynamic kinetic resolutions of α-ketoacid substrates to establish two adjacent stereocenters with excellent diastereo- and enantioselectivity. nih.gov This approach has been successfully applied to the synthesis of β-branched aromatic α-amino acids. nih.gov

Asymmetric Desymmetrization Strategies

Asymmetric desymmetrization is an elegant strategy for creating chirality by selectively reacting one of two enantiotopic functional groups in a prochiral or meso compound. This approach can be highly efficient for constructing molecules with multiple contiguous stereocenters.

For the synthesis of β-amino acids, dynamic kinetic resolution (DKR) has proven particularly effective. nih.gov In one example, a DKR process was developed for synthesizing (S)-2-amino-5,5,5-trifluoropentanoic acid on a large scale. wustl.edu The method involves the resolution of a racemic unprotected amino acid hydrochloride using a chiral ligand and a nickel(II) salt, where the undesired enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. wustl.edu

Kinetic resolution of racemic N-carbalkoxy-3-substituted isoxazolidin-5-ones, enabled by bifunctional organocatalysts, is another powerful desymmetrization technique. wikipedia.org The enantioenriched unreacted starting material and the product can both be converted to the corresponding N-protected β-amino acids. wikipedia.org

Multicomponent Reaction Approaches (e.g., Petasis Reaction)

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. The Petasis borono-Mannich reaction is a prominent MCR for the synthesis of amines and their derivatives, including α-amino acids. organic-chemistry.orgmdpi.com

The reaction involves the coupling of an amine, a carbonyl compound (often glyoxylic acid for amino acid synthesis), and an organoboronic acid. mdpi.comorganic-chemistry.org A key advantage of the Petasis reaction is its operational simplicity, often proceeding at room temperature without the need for anhydrous or inert conditions. organic-chemistry.org The use of chiral amines or α-hydroxy aldehydes can induce a high degree of stereocontrol, making it a valuable tool for asymmetric synthesis. organic-chemistry.orgnih.gov This method tolerates a wide variety of functional groups on all three components, enabling the synthesis of a diverse library of unnatural amino acids. organic-chemistry.orgnih.gov

Table 3: Scope of the Petasis Reaction for Amino Acid Synthesis

| Amine Component | Carbonyl Component | Boronic Acid Component | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Secondary Amines | Glyoxylic Acid | Aryl/Vinyl Boronic Acids | Room Temp, DCM | N-Substituted α-Amino Acids | mdpi.comnih.gov |

| (S)-2-Phenylglycinol | α-Keto Acid | Vinyl Boronic Acid | Room Temp | Chiral Allylamines (single diastereomer) | organic-chemistry.org |

| 2-Aminothiophenes | Glyoxylic Acid | Phenyl Boronic Acids | HFIP (solvent) | Substituted 2-Thienylglycines | |

| Morpholine | Salicylaldehyde | 4-Methoxybenzoic acid | Chiral BINOL | Chiral Alkylaminophenols | organic-chemistry.org |

Cross-Coupling Reactions (e.g., Negishi Cross-Coupling)

The Negishi cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling organozinc compounds with organic halides or triflates, typically catalyzed by palladium or nickel complexes. wikipedia.org This reaction is particularly valuable in the synthesis of complex organic molecules, including unnatural amino acids. wikipedia.orgrsc.org It allows for the coupling of sp³, sp², and sp carbon atoms, offering a broad scope for creating diverse molecular architectures. wikipedia.org

In the context of synthesizing derivatives of this compound, the Negishi coupling can be employed to introduce various substituents. For instance, an N,O-protected iodinated bishomoalanine derivative can react with aryl halides in a Negishi reaction to produce Fmoc-protected amino acids with aromatic and heteroaromatic side chains in high yields and without racemization. researchgate.net Recent advancements have also led to the development of photochemically enhanced Negishi cross-coupling reactions for the synthesis of α-heteroaryl-α-amino acids. beilstein-journals.org These methods often exhibit high functional group tolerance and can be adapted for flow chemistry, making them suitable for both academic and industrial applications. beilstein-journals.org

Table 1: Key Features of Negishi Cross-Coupling in Amino Acid Synthesis

| Feature | Description |

| Reactants | Organic halides/triflates and organozinc compounds. wikipedia.org |

| Catalysts | Typically Palladium(0) or Nickel complexes. wikipedia.org |

| Bond Formed | Carbon-Carbon (C-C). wikipedia.org |

| Scope | Couples sp³, sp², and sp hybridized carbon atoms. wikipedia.org |

| Applications | Total synthesis of natural products and synthesis of unnatural amino acids. wikipedia.orgrsc.org |

Enantioselective Synthesis of this compound

Enantioselective synthesis is crucial for obtaining the specific stereoisomer this compound, which is essential for its applications in pharmaceuticals and biotechnology. One established method for the enantioselective synthesis of α-amino acids is the hydrogenation of a Z-enamido acid using a chiral hydrogenation catalyst, such as a rhodium(I) complex with a chiral diphosphine ligand like DiPAMP. libretexts.org This approach has been successfully used to prepare (S)-phenylalanine with high enantiomeric purity. libretexts.org

Another powerful strategy is the proline-catalyzed Mannich-type reaction. organic-chemistry.org This method involves the reaction of N-PMP-protected α-imino ethyl glyoxylate (B1226380) with various ketones, catalyzed by L-proline, to yield functionalized α-amino acids with high yields and excellent regio-, diastereo-, and enantioselectivities. organic-chemistry.org The operational simplicity of this method, which does not require pre-activated substrates or metal ions, makes it a highly attractive approach for synthesizing enantiomerically pure α-amino acids. organic-chemistry.org

Synthesis of Protected Forms: Fmoc and Boc Derivatives

In peptide synthesis, the amino group of amino acids must be protected to prevent unwanted side reactions. The most common protecting groups are fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc).

(S)-Fmoc-2-amino-3-ethylpentanoic acid is a key building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc group allows for selective deprotection under mild basic conditions, facilitating the sequential addition of amino acids to build a peptide chain. chemimpex.com This derivative is utilized in the synthesis of bioactive peptides for drug development and therapeutic applications. chemimpex.com

(S)-Boc-2-amino-3-ethylpentanoic acid is another important derivative used in peptide synthesis and pharmaceutical research. chemimpex.com The Boc protecting group enhances the stability and solubility of the amino acid. chemimpex.com The synthesis of Boc-protected amino acids is often achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. google.comorgsyn.org This method is widely used for a variety of amino acids, including L-glutamic acid. google.com

Table 2: Comparison of Fmoc and Boc Protecting Groups

| Protecting Group | Structure | Deprotection Conditions | Key Applications |

| Fmoc | Fluorenylmethyloxycarbonyl | Mild base (e.g., piperidine) | Solid-Phase Peptide Synthesis (SPPS) chemimpex.com |

| Boc | tert-Butoxycarbonyl | Strong acid (e.g., trifluoroacetic acid) | Solution-phase and Solid-Phase Peptide Synthesis chemimpex.com |

Derivatization Strategies for this compound Analogues

The modification of this compound and its analogues is crucial for developing novel compounds with tailored properties for various applications, including drug discovery and materials science.

N-alkylation of the amine group in amino acids, particularly N-methylation, is a common strategy to enhance properties like lipophilicity and membrane permeability, which can improve the bioavailability of peptide-based drugs. monash.edu One method involves the diazotization of the parent amino acid to form an α-bromo acid with retention of configuration, followed by reaction with an amine. monash.edu Another approach is the base-mediated alkylation of N-nitrobenzenesulfonamides, which allows for site-selective N-methylation. monash.edu

Structural bond extension involves lengthening the carbon backbone of the amino acid. A safe and efficient method for the two-carbon elongation of α-amino acids to produce N-Boc-β³-amino acid methyl esters has been developed. nih.gov This method utilizes a Wittig-type reaction and avoids hazardous reagents. nih.gov Cyclization strategies can also be employed to create constrained analogues, which can provide valuable information on the bioactive conformation of peptides.

Isosteric replacement involves substituting an atom or a group of atoms in the amino acid backbone with another that has similar physical and chemical properties. This strategy is often used in medicinal chemistry to improve pharmacokinetic or pharmacodynamic properties. For example, the α-amino carboxylic acid functionality can be replaced with a 3,4-diamino-3-cyclobutene-1,2-dione group to create novel NMDA antagonists. nih.gov Another approach involves replacing the amide bond with a phosphinate group to create dipeptide mimics. arkat-usa.org

Formation of N-sulfonyl α-Amino Acid Derivatives

The formation of N-sulfonyl derivatives of α-amino acids, such as this compound, is a fundamental transformation in medicinal chemistry and peptide science. This modification involves the reaction of the primary or secondary amine of the amino acid with a sulfonyl halide, typically a sulfonyl chloride, to form a stable sulfonamide linkage. The resulting N-sulfonyl amino acid derivatives often exhibit altered biological activities and physicochemical properties compared to their parent amino acids. The synthesis generally proceeds with retention of the stereochemical integrity at the α-carbon.

A widely employed method for the N-sulfonylation of amino acids is the Schotten-Baumann reaction. This reaction is typically performed in a two-phase system or in the presence of a base that serves to neutralize the hydrogen halide (e.g., HCl) generated during the reaction. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

The general reaction scheme involves dissolving the amino acid in an aqueous alkaline solution, such as sodium hydroxide, followed by the addition of the sulfonyl chloride. google.com The base not only facilitates the reaction by deprotonating the amino group, increasing its nucleophilicity, but also neutralizes the liberated hydrochloric acid. Alternatively, the reaction can be carried out in an organic solvent using a tertiary amine base like pyridine (B92270) or triethylamine.

A specific protocol for the synthesis of N-sulfonyl derivatives of isoleucine, a structural isomer of this compound, provides a relevant practical example. nih.gov In this procedure, the amino acid is often first converted to its ester form, such as a methyl or ethyl ester, to protect the carboxylic acid functionality and improve solubility in organic solvents. The amino acid ester hydrochloride is then reacted with a specific sulfonyl chloride in the presence of a base like pyridine in a solvent such as dichloromethane (B109758) (DCM). nih.gov This method has been successfully used to create a library of N-sulfonylated isoleucine derivatives. nih.gov

The choice of the sulfonyl chloride reagent dictates the nature of the N-sulfonyl group introduced. Common sulfonylating agents include benzenesulfonyl chloride, p-toluenesulfonyl chloride (tosyl chloride), methanesulfonyl chloride (mesyl chloride), and dansyl chloride, leading to the corresponding benzenesulfonamide (B165840) (Bes), toluenesulfonamide (Ts), methanesulfonamide (B31651) (Ms), and dansylamide (B1669799) derivatives, respectively.

The research findings for the synthesis of isoleucine sulfonamides are particularly pertinent due to the structural similarity to this compound. A study on novel Botulinum neurotoxin serotype A (BoNT/A) light chain inhibitors involved the synthesis of D-isoleucine sulfonamides. nih.gov The key step was the N-terminal functionalization with various sulfonyl chlorides. This work resulted in the discovery of a potent inhibitor featuring a biphenyl (B1667301) sulfonamide moiety, demonstrating the utility of this synthetic approach in drug discovery. nih.gov

The reaction conditions for a representative N-sulfonylation are summarized in the table below, based on analogous syntheses.

Table 1: Representative Reaction Conditions for N-Sulfonylation of an Amino Acid Ester

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | Amino acid ester hydrochloride | Protects carboxylic acid, enhances solubility |

| Reagent | Sulfonyl Chloride (e.g., biphenyl sulfonyl chloride) | Source of the sulfonyl group |

| Base | Pyridine or Triethylamine | Neutralizes HCl byproduct, catalyzes reaction |

| Solvent | Dichloromethane (DCM) | Provides an inert reaction medium |

| Temperature | 0 °C to room temperature | Controls reaction rate |

| Reaction Time | Several hours to overnight | Allows for completion of the reaction |

Table 2: List of Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₁₅NO₂ |

| Benzenesulfonyl chloride | C₆H₅ClO₂S |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S |

| Methanesulfonyl chloride | CH₃ClO₂S |

| Dansyl chloride | C₁₂H₁₂ClNO₂S |

| Pyridine | C₅H₅N |

| Triethylamine | C₆H₁₅N |

| Dichloromethane | CH₂Cl₂ |

| Sodium hydroxide | NaOH |

| Hydrochloric acid | HCl |

| Isoleucine | C₆H₁₃NO₂ |

Stereochemical Considerations and Control in the Synthesis and Application of S 2 Amino 3 Ethylpentanoic Acid

Importance of Chirality in Unnatural Amino Acid Research

Chirality, or the "handedness" of a molecule, is a critical concept in chemistry and biology. youtube.comfrontiersin.org For amino acids, the central alpha-carbon (Cα) is typically a chiral center, bonded to four different groups: an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R-group). wou.edu This arrangement results in two non-superimposable mirror images known as enantiomers (L- and D-forms). youtube.comnih.govacs.org While natural proteins are almost exclusively composed of L-amino acids, the synthesis and incorporation of unnatural amino acids, including D-isomers and other unique structures like (S)-2-Amino-3-ethylpentanoic acid, have become a powerful tool in chemical biology and drug discovery. nih.govacs.orgnih.govprinceton.edu

The stereochemistry of an unnatural amino acid is paramount because biological systems are inherently chiral. nih.gov Receptors, enzymes, and other proteins are composed of L-amino acids, creating a specific chiral environment. youtube.com Consequently, the interaction of a peptide or protein containing an unnatural amino acid with its biological target is highly dependent on the stereoconfiguration of that residue. nih.gov Introducing a D-amino acid or an L-amino acid with a unique side-chain stereocenter, such as the (S)-configuration in 2-Amino-3-ethylpentanoic acid, can lead to:

Enhanced Stability : Peptides incorporating D-amino acids or other unnatural stereoisomers often exhibit increased resistance to degradation by proteases, which are enzymes adapted to recognize and cleave peptide bonds between L-amino acids. nih.gov

Novel Conformations : The specific stereochemistry of an unnatural residue can induce unique secondary and tertiary structures in peptides that are not accessible with natural amino acids. nih.govprinceton.edu

Modified Biological Activity : By altering the three-dimensional shape and the orientation of functional groups, chirality directly impacts binding affinity and selectivity for biological targets, potentially converting an agonist to an antagonist or enhancing potency. youtube.comnih.gov

The development of synthetic methodologies to produce enantiomerically pure unnatural amino acids is therefore crucial for advancing our understanding of protein folding and for designing novel therapeutics. researchgate.netnih.govresearchgate.net

Stereochemical Influence on Peptide Conformation and Folding

The defined stereochemistry of each amino acid residue is the primary determinant of a peptide's or protein's secondary and tertiary structure. Introducing an unnatural amino acid like this compound can significantly alter the local and global conformation of a polypeptide chain. nih.gov This is because the steric bulk and orientation of the side chain influence the allowable values of the backbone dihedral angles (phi, ψ, and omega), which dictate how the peptide folds. youtube.com

The incorporation of unnatural amino acids, particularly β-amino acids, has been shown to be a powerful strategy for stabilizing specific secondary structures like helices and sheets. nih.govacs.org While α-amino acids have one carbon atom between the amino and carboxyl groups, β-amino acids have two. This extended backbone changes the hydrogen-bonding patterns and conformational preferences.

Peptides composed of or containing β-amino acids (β-peptides or α/β-peptides) can adopt well-defined helical and sheet structures that are often more stable than their α-peptide counterparts. nih.govrsc.org The stereochemistry of the β-amino acid side chain is critical in directing this folding. For example, studies on Cα,α-dialkylated residues have shown that the stereochemical configuration of the monomer can significantly impact the stability of a β-hairpin fold. nih.gov A residue with the appropriate stereochemistry can favorably interact with the hydrophobic core of the peptide, providing additional stability, whereas a mismatched stereochemistry can be destabilizing. nih.gov Similarly, specific unnatural amino acids have been designed to act as "splints" that enforce a β-sheet-like structure by forming intramolecular hydrogen bonds with adjacent residues. nih.govacs.org The precise stereochemical arrangement of these designed amino acids is essential for their function as folding inducers. nih.govacs.org

The stability of a protein's three-dimensional structure is a delicate balance of various forces, including hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.govosti.gov Introducing an unnatural amino acid can perturb this balance, leading to either stabilization or destabilization of the folded state. muni.cz The outcome depends critically on the stereochemistry and nature of the incorporated residue.

Unnatural amino acid mutagenesis allows researchers to systematically probe the factors that contribute to protein stability. nih.govosti.gov By replacing a natural amino acid with an unnatural one of a specific stereoisomer, it is possible to investigate the effects of:

Side-Chain Packing : The precise shape and chirality of a side chain determine how well it packs into the hydrophobic core of a protein. nih.gov

Conformational Entropy : Restricting the conformational freedom of a side chain through specific stereochemistry can reduce the entropic cost of folding, thereby increasing stability. nih.govosti.gov

For instance, studies on T4 lysozyme (B549824) have demonstrated that replacing a leucine (B10760876) residue with various unnatural amino acids significantly impacts the protein's stability, highlighting the importance of factors like hydrophobicity, packing density, and conformational entropy, all of which are tied to the side chain's stereochemical structure. nih.govosti.gov

Methodologies for Stereochemical Assignment and Verification

Given the profound impact of stereochemistry, the ability to accurately determine and verify the absolute configuration of a chiral center is essential in the synthesis and application of unnatural amino acids like this compound. Several powerful analytical techniques are employed for this purpose.

X-ray Crystallography: This is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. wou.edu The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern provides a detailed electron density map, from which the precise spatial arrangement of every atom in the molecule can be deduced. nih.govnasa.gov For chiral molecules, this method can unambiguously distinguish between enantiomers, provided a suitable crystal can be grown. wou.eduscispace.com

Mosher's Method: This is a widely used NMR-based technique for determining the absolute configuration of chiral alcohols and amines. nih.govspringernature.com The method involves derivatizing the chiral compound with both the (R) and (S) enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govacs.org This creates a pair of diastereomers. Because diastereomers have different physical properties, the protons in their respective ¹H NMR spectra will exhibit different chemical shifts. springernature.com By systematically comparing the chemical shift differences (Δδ = δS - δR) for protons near the chiral center, the absolute configuration can be reliably assigned based on an established empirical model. nih.gov A supramolecular extension of this method uses chiral solvating agents to create diastereomeric complexes non-covalently, allowing for analysis without chemical modification of the amino acid. mdpi.comresearchgate.net

Table 1: Principles of Mosher's Method for Determining Absolute Configuration

| Step | Procedure | Rationale |

| 1. Derivatization | React the chiral amine (e.g., 2-Amino-3-ethylpentanoic acid) separately with (R)-MTPA chloride and (S)-MTPA chloride. | Forms a pair of covalent diastereomeric amides. |

| 2. NMR Analysis | Acquire the ¹H NMR spectrum for each of the two diastereomers. | Diastereomers are distinct compounds and will have different NMR spectra. |

| 3. Chemical Shift Comparison | Identify corresponding protons in both spectra and calculate the difference in their chemical shifts (Δδ = δS - δR). | The sign of Δδ (+ or -) for protons on either side of the stereocenter is diagnostic. |

| 4. Configuration Assignment | Apply the Mosher model: Protons on one side of the MTPA plane in the conformational model will have a positive Δδ, while those on the other side will have a negative Δδ. | The spatial arrangement of the molecule relative to the anisotropic phenyl group of the MTPA reagent causes predictable shielding or deshielding effects. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for structural elucidation and can provide significant information about the stereochemistry of amino acids and peptides. spectralservice.deyoutube.com

¹H and ¹³C NMR: The chemical shifts of nuclei in ¹H and ¹³C NMR spectra are highly sensitive to their local electronic environment. spectralservice.de In a chiral molecule, the diastereotopic protons or carbons near a stereocenter will have different chemical shifts. While standard NMR cannot distinguish between enantiomers, it is invaluable when comparing diastereomers or when using chiral derivatizing or solvating agents as described in the Mosher method. mdpi.comresearchgate.net

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for determining the conformation of peptides in solution. spectralservice.de

COSY and TOCSY reveal through-bond scalar couplings between protons, helping to assign the spin systems of individual amino acid residues.

NOESY detects through-space dipolar couplings between protons that are close to each other (typically < 5 Å). The pattern of NOE cross-peaks provides crucial distance constraints that are used to define the secondary and tertiary structure of a peptide, which is a direct consequence of the stereochemistry of its constituent amino acids.

By analyzing these complex datasets, scientists can build a detailed model of a peptide's three-dimensional structure, verifying the conformational impact of incorporating a specific stereoisomer like this compound. nih.govnih.gov

Stereochemical Notation Systems (e.g., (R)/(S) and D/L)

The stereochemistry of this compound is unequivocally defined using established notation systems, primarily the Cahn-Ingold-Prelog (CIP) or (R)/(S) system and the D/L system. These systems provide a standardized language to describe the three-dimensional arrangement of atoms around a chiral center.

The Cahn-Ingold-Prelog (R)/(S) System

The Cahn-Ingold-Prelog (CIP) system assigns a descriptor, either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), to a stereocenter based on a set of priority rules. youtube.comechemi.com For this compound, the chiral center is the alpha-carbon (C2), which is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), a carboxylic acid group (-COOH), and a 3-ethylpentyl group.

The assignment of priorities is as follows:

Priority based on atomic number: The atom directly attached to the chiral center with the highest atomic number receives the highest priority. youtube.com In this case, the nitrogen atom (atomic number 7) of the amino group has the highest priority (1). The two carbon atoms of the carboxylic acid and the 3-ethylpentyl group have the same atomic number (6), and the hydrogen atom has the lowest (1), so it receives the lowest priority (4).

Resolving ties: To differentiate between the carboxylic acid and the 3-ethylpentyl groups, the atoms attached to these carbons are examined. vanderbilt.edu The carbon of the carboxylic acid is double-bonded to one oxygen and single-bonded to another, so it is considered to be bonded to three oxygen atoms. The carbon of the 3-ethylpentyl group is bonded to one carbon and two hydrogen atoms. Since oxygen has a higher atomic number than carbon, the carboxylic acid group is assigned a higher priority (2) than the 3-ethylpentyl group (3).

With the priorities established (1: -NH₂, 2: -COOH, 3: -CH(CH₂CH₃)₂, 4: -H), the molecule is oriented so that the lowest priority group (hydrogen) points away from the viewer. The sequence from the highest to the lowest priority (1 → 2 → 3) is then observed. For this compound, this sequence traces a counter-clockwise direction, leading to the assignment of the S configuration. youtube.comlibretexts.org

The D/L System

The D/L system relates the stereochemistry of a molecule to that of a reference compound, glyceraldehyde. allen.in This system is commonly used for amino acids and sugars. libretexts.org For amino acids, the Fischer projection is used, with the carbon chain oriented vertically and the most oxidized group (the carboxylic acid) at the top. libretexts.org The position of the amino group on the chiral alpha-carbon determines the configuration. If the amino group is on the left, the amino acid is designated as L (from the Latin laevus, for left). If it is on the right, it is designated as D (from the Latin dexter, for right). libretexts.org

The vast majority of naturally occurring amino acids are in the L-configuration. youtube.com this compound, as a non-proteinogenic amino acid, follows this trend, with the (S)-enantiomer corresponding to the L-configuration. youtube.comnih.gov Therefore, it can also be referred to as L-2-Amino-3-ethylpentanoic acid.

It is important to note that the (R)/(S) and D/L systems are distinct and not always directly correlated. While most L-amino acids have the S-configuration, there are exceptions, such as L-cysteine. youtube.com

Detailed Research Findings

The stereochemical purity of amino acids is crucial in many applications, and various analytical techniques are employed to separate and quantify enantiomers. Chiral chromatography is a primary method for this purpose. The following table illustrates the separation of amino acid enantiomers using a chiral stationary phase, demonstrating the ability to resolve D and L forms. While this data is for common amino acids, the principles are directly applicable to the separation of the enantiomers of 2-Amino-3-ethylpentanoic acid.

| Amino Acid | D-Enantiomer Retention Time (min) | L-Enantiomer Retention Time (min) | Separation Factor (α) |

|---|---|---|---|

| Alanine | 10.2 | 11.5 | 1.13 |

| Valine | 12.8 | 14.9 | 1.16 |

| Leucine | 15.5 | 18.2 | 1.17 |

| Isoleucine | 14.7 | 17.3 | 1.18 |

This table is illustrative and based on typical chiral separation data for amino acids. Separation factors (α) are calculated as the ratio of the retention times of the later-eluting enantiomer to the earlier-eluting one.

Role and Applications of S 2 Amino 3 Ethylpentanoic Acid in Advanced Chemical and Biochemical Systems

Utility as a Building Block in Peptide and Peptidomimetic Synthesis

The tailored structure of (S)-2-Amino-3-ethylpentanoic acid makes it a valuable component for creating peptides and peptidomimetics with specific, pre-determined characteristics. As a derivative of norvaline, it is used in the synthesis of various compounds. Its incorporation into a peptide chain can influence conformation, receptor binding affinity, and enzymatic stability.

Solid-Phase Peptide Synthesis (SPPS) Applications

This compound is a crucial building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique developed by Bruce Merrifield for which he was awarded the Nobel Prize. peptide.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. peptide.combeilstein-journals.org This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. google.com

For its use in SPPS, the amino group of this compound is typically protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, forming (S)-Fmoc-2-amino-3-ethyl-pentanoic acid. chemimpex.com This Fmoc group is temporary and prevents unwanted polymerization during the coupling step. peptide.comyoutube.com The SPPS cycle consists of several key steps:

Deprotection: The Fmoc group is removed from the resin-bound amino acid or peptide, usually with a weak base like piperidine, to expose a free amino group. youtube.comyoutube.com

Coupling: The next Fmoc-protected amino acid, in this case, (S)-Fmoc-2-amino-3-ethyl-pentanoic acid, is activated and coupled to the newly exposed amino group. beilstein-journals.org

Washing: The solid support is thoroughly washed to remove any unreacted reagents and soluble by-products. peptide.com

This cycle is repeated until the desired peptide sequence is fully assembled. peptide.com The use of the Fmoc-protected version of this compound is compatible with automated peptide synthesizers, which streamlines the production of complex peptides for research and therapeutic development. chemimpex.comyoutube.com Its unique structure also imparts stability during the chemical reactions of the synthesis process. chemimpex.com

Design of Complex Molecular Architectures

The synthesis of peptides is fundamentally the construction of complex molecular architectures, where the sequence and type of amino acids dictate the final three-dimensional structure and function. By incorporating non-natural amino acids like this compound, chemists and biochemists can design and build novel peptide-based structures that are not accessible through natural biological processes.

The specific steric bulk provided by the 3-ethyl group influences the local conformation of the peptide backbone, inducing specific turns or secondary structures. This control is critical in designing peptidomimetics that can mimic or block the biological activity of natural peptides, making them valuable candidates for drug development. chemimpex.com

Construction of Combinatorial Libraries

Solid-phase synthesis is a highly effective method for generating large combinatorial libraries of peptides. peptide.com These libraries, which can contain thousands to millions of unique peptide sequences, are powerful tools for screening and identifying new drug leads or functional biomolecules.

The inclusion of this compound and other unnatural amino acids dramatically expands the chemical diversity of these libraries beyond the 20 canonical proteinogenic amino acids. This increased diversity enhances the probability of discovering peptides with high affinity and specificity for a particular biological target. The ability to systematically introduce unique structural motifs allows for a more thorough exploration of chemical space in the quest for new therapeutic agents. chemimpex.com

Contributions to Protein Engineering and Biocatalysis

The incorporation of non-canonical amino acids (ncAAs) into proteins is a key strategy in protein engineering and xenobiology. nih.gov This approach allows for the introduction of new chemical functionalities, enabling the creation of proteins with enhanced or novel properties.

Development of Modified Enzymes

A primary goal of incorporating ncAAs is the development of modified enzymes with novel functions for use in biocatalysis. nih.gov Biocatalysis employs enzymes to perform chemical transformations, offering advantages of high specificity and environmentally friendly conditions. nih.gov By integrating building blocks like this compound, scientists can engineer "unnatural" enzymes with altered substrate specificities, enhanced catalytic efficiencies, or the ability to perform reactions not found in nature. This expands the toolkit available for synthetic organic chemistry and biotechnology, paving the way for more efficient and sustainable chemical production processes. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H15NO2 | nih.govepa.gov |

| Molecular Weight | 145.20 g/mol | nih.gov |

| CAS Number | 14328-49-5 | epa.gov |

| Synonyms | 3-ethylnorvaline, β,β-Diethylalanine | nih.gov |

To the user,

Following a comprehensive and exhaustive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is a significant lack of publicly available information on its specific roles and applications within the advanced chemical and biochemical systems you have outlined.

Multiple search strategies were employed, including targeted queries for the compound itself, as well as broader searches for related structures and concepts such as "beta-diethylalanine," "diethylalanine containing peptides," and the use of unnatural amino acids in the specific biological contexts you requested. These extensive efforts did not yield any research findings, detailed studies, or data tables specifically concerning "this compound" in the following areas:

Biomedical Research Applications

Neuroscience Research and Peptide Roles in Brain Function

While general information exists on the use of various other unnatural amino acids in these fields, there is no specific mention or data available for "this compound." This suggests that the compound is either not widely studied, is a very novel or niche molecule with limited published research, or its applications in these specific areas have not been documented in accessible scientific literature.

Due to the strict instruction to focus solely on "this compound" and the absence of specific data for this compound, it is not possible to generate the requested scientifically accurate and detailed article. To proceed, it would be necessary to provide references to published studies, patents, or other forms of documentation that specifically discuss the research and applications of this particular compound.

Development of Bioactive Peptides and Pharmaceutical Leads

This compound is a valuable unnatural amino acid (UAA) for the synthesis of novel peptides intended for pharmaceutical use. glpbio.comsigmaaldrich.com The incorporation of UAAs like this compound into peptide sequences is a key strategy in drug discovery to overcome the limitations of natural peptides, such as poor metabolic stability and limited structural diversity.

Detailed Research Findings:

The primary role of this compound in this context is as a synthetic building block. glpbio.comglpbio.com Its aliphatic, hydrophobic side chain can influence the conformation and bioactivity of a peptide. cymitquimica.com By replacing a natural amino acid with this compound, researchers can systematically modify a peptide's properties:

Conformational Constraint: The steric bulk of the 3-ethyl group can restrict the rotational freedom of the peptide backbone, locking it into a specific three-dimensional shape. This is crucial for enhancing binding affinity and selectivity to a biological target.

Enhanced Proteolytic Stability: Peptidases, the enzymes that degrade peptides, have high specificity for natural L-amino acid sequences. The introduction of a UAA can render the adjacent peptide bonds resistant to enzymatic cleavage, thereby extending the peptide's half-life in biological systems.

These modifications are instrumental in transforming native peptides into viable pharmaceutical leads with improved efficacy and pharmacokinetic profiles. Chemical suppliers provide this compound for use in research and development aimed at creating new drugs and other bioactive molecules. glpbio.comsigmaaldrich.com

Applications in Bio-orthogonal Chemistry and Protein Labeling

Bio-orthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov These reactions are fundamental to modern chemical biology, enabling the precise labeling and tracking of biomolecules like proteins in their natural environment. researchgate.net

The core principle involves a two-step process: first, an unnatural amino acid bearing a unique chemical handle (a bio-orthogonal reporter) is incorporated into a protein; second, this handle is specifically targeted by a probe molecule carrying a complementary reactive group. nih.govresearchgate.net

While this compound itself does not possess a bio-orthogonal reactive group, it represents the class of unnatural scaffolds that are central to this technology. To be used in this context, its side chain would need to be functionalized with a chemical reporter. The most common bio-orthogonal reactions include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): An azide-functionalized UAA is incorporated into a protein and reacts with a strained cyclooctyne (B158145) probe. nih.gov

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: A tetrazine-bearing UAA reacts rapidly with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). nih.gov

The site-specific incorporation of such modified UAAs allows for the precise attachment of tags to proteins, which has revolutionized the study of protein function, localization, and interactions within living cells. ru.nl

Design of Functional Probes (e.g., Fluorescent, Photoactivatable, Heavy Metal-binding)

The ability to attach functional probes to specific sites on proteins is a direct application of the bio-orthogonal chemistry principles described previously. researchgate.net This technique allows researchers to convert proteins into bespoke tools for sensing, imaging, and controlling biological activity.

Process Overview:

Genetic Encoding: A gene is engineered to include a unique codon that directs the cell's translational machinery to incorporate a functionalized unnatural amino acid at a specific position in the target protein. ru.nl

Bio-orthogonal Ligation: A probe molecule—such as a fluorophore, a photo-caged group, or a chelator for heavy metals—is equipped with a chemical group that reacts specifically with the handle on the incorporated UAA. nih.gov

This methodology allows for the creation of highly sophisticated biological tools:

Fluorescent Probes: Attaching a fluorescent dye enables the visualization of a protein's location and movement within a cell using advanced microscopy.

Photoactivatable Probes: A protein's function can be turned on or off with light by attaching a "caged" molecule that is released upon illumination.

Heavy Metal-binding Probes: Incorporating a chelating moiety allows for the detection or sequestration of specific metal ions in a biological environment.

As a non-canonical amino acid, this compound serves as a foundational component type. While its native side chain is passive, it provides a unique stereochemical and structural starting point that could be chemically modified to carry the necessary reactive handles for attaching these advanced functional probes.

Antimicrobial Research involving Unnatural Amino Acid Derivatives

The rise of antibiotic resistance has spurred intensive research into new antimicrobial agents, with antimicrobial peptides (AMPs) emerging as a promising alternative. AMPs are naturally occurring molecules that are part of the innate immune system of many organisms. However, their therapeutic potential is often hindered by issues like low stability and potential toxicity.

The incorporation of unnatural amino acids is a powerful strategy to engineer novel AMPs with enhanced properties. By strategically replacing natural amino acids with UAAs like this compound, researchers can modulate key parameters that govern antimicrobial activity:

Hydrophobicity: The antimicrobial potency of many AMPs is related to their ability to interact with and disrupt the bacterial cell membrane. Increasing hydrophobicity by introducing aliphatic side chains, such as the one found in this compound, can enhance this membrane activity.

Proteolytic Resistance: As in other therapeutic peptides, the inclusion of UAAs can protect the AMP from degradation by bacterial or host proteases, increasing its effective concentration at the site of infection.

Structural Control: The defined structure of an AMP is often critical for its mechanism of action. The conformational constraints imposed by a UAA can help stabilize a desired secondary structure (e.g., an alpha-helix), leading to improved potency.

Although specific studies detailing the use of this compound in published AMPs are not prominent, its characteristics as a hydrophobic, non-canonical building block make it a relevant candidate for the rational design of next-generation antimicrobial peptide therapeutics.

Materials Science: Peptide-Based Soft Materials and Nanoparticle Stabilization

In materials science, peptides are utilized as programmable building blocks for the bottom-up fabrication of functional nanomaterials. Through a process of self-assembly, peptides can spontaneously organize into well-defined structures such as nanofibers, nanotubes, and hydrogels, collectively known as soft materials.

The driving forces behind peptide self-assembly are non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The properties of the amino acid side chains are critical in directing this process. The incorporation of unnatural amino acids with unique side chains provides a powerful tool to tune the resulting material's properties.

Applications of this compound in Materials Science:

Tuning Soft Materials: The non-polar, hydrophobic side chain of this compound can be used to modulate the self-assembly of peptide-based materials. cymitquimica.com By increasing the hydrophobicity of a peptide sequence, one can influence the stability, mechanical stiffness, and morphology of the resulting hydrogel or nanofiber network.

Nanoparticle Stabilization: Peptides can be designed to coat the surface of nanoparticles, preventing them from aggregating and improving their stability and biocompatibility in solution. The hydrophobic side chain of this compound can enhance the peptide's interaction with the nanoparticle surface, particularly for hydrophobic particles or domains, contributing to the formation of a stable protective layer.

By integrating this and other UAAs into peptide sequences, materials scientists can rationally design and fabricate novel soft materials and hybrid nanomaterials with precisely controlled properties for applications in tissue engineering, drug delivery, and biosensing.

Analytical and Computational Approaches for the Characterization of S 2 Amino 3 Ethylpentanoic Acid and Its Conjugates

Spectroscopic Characterization Methods

Spectroscopy is fundamental to the elucidation of the molecular structure of (S)-2-Amino-3-ethylpentanoic acid, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound in solution. wikipedia.org One-dimensional (1D) techniques like ¹H and ¹³C NMR provide primary information about the chemical environment of each hydrogen and carbon atom, while two-dimensional (2D) techniques establish connectivity between atoms.

1D NMR (¹H and ¹³C): In its zwitterionic form in a solvent like D₂O, the proton (¹H) NMR spectrum is expected to show distinct signals for the alpha-hydrogen (α-H), the beta-hydrogen (β-H), the methylene (B1212753) protons of the ethyl groups, and the terminal methyl protons. The chemical shift (δ) of the α-H is particularly indicative of the amino acid environment. Similarly, the carbon-¹³ (¹³C) NMR spectrum will display unique resonances for the carboxylate carbon (COO⁻), the alpha-carbon (Cα), the beta-carbon (Cβ), and the carbons of the two ethyl groups. While specific experimental data for this compound is not readily available in published literature, predicted chemical shifts can be estimated based on the analysis of similar structures and standard chemical shift databases.

Predicted ¹H and ¹³C NMR Chemical Shifts The following table presents the predicted NMR data for this compound. These values are estimates and can vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Structural Assignment |

| C1 (COOH) | - | ~175-180 | Carboxylate Carbon |

| C2 (CH) | ~3.5-3.8 | ~58-62 | Alpha-Carbon |

| C3 (CH) | ~1.8-2.0 | ~45-50 | Beta-Carbon |

| C4/C4' (CH₂) | ~1.3-1.5 | ~24-28 | Methylene Carbons |

| C5/C5' (CH₃) | ~0.8-1.0 | ~10-12 | Methyl Carbons |

2D NMR Techniques: To overcome the limitations of 1D NMR, such as signal overlap which can occur in complex molecules, 2D NMR experiments are employed. hmdb.ca

COSY (Correlation Spectroscopy): This homonuclear technique reveals spin-spin coupling between protons, allowing for the mapping of adjacent protons. For this compound, a COSY spectrum would show cross-peaks connecting the α-H to the β-H, and the β-H to the methylene protons of the ethyl groups, confirming the backbone and side-chain structure.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with its directly attached carbon atom. An HSQC spectrum would provide unambiguous assignment of each carbon resonance by linking it to its known proton signal, for instance, showing a cross-peak between the signal at ~3.6 ppm (α-H) and ~60 ppm (Cα).

These NMR methods, when used in combination, provide a definitive confirmation of the covalent structure of this compound and are crucial for the characterization of its conjugates.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, which exists as a zwitterion in the solid state, the IR spectrum is characterized by specific absorption bands corresponding to its ammonium (B1175870) (NH₃⁺) and carboxylate (COO⁻) groups.

The analysis of deprotonated amino acids in the gas phase shows that the most significant bands in their IR spectra are the strong symmetric and antisymmetric carboxylate stretching modes. chemsrc.com The IR spectrum provides an unambiguous structural characterization, confirming the carboxylate structure. chemsrc.com

Key vibrational modes expected in the IR spectrum include:

N-H stretching from the ammonium group, typically appearing as a broad band in the 3000-2500 cm⁻¹ region.

C-H stretching from the aliphatic ethyl groups, observed between 3000 and 2850 cm⁻¹.

Asymmetric stretching of the carboxylate group (COO⁻) , which is a strong and characteristic absorption usually found in the 1600-1590 cm⁻¹ range.

Symmetric stretching of the carboxylate group (COO⁻) , which appears as a weaker band around 1400 cm⁻¹.

N-H bending vibrations from the ammonium group, located around 1500 cm⁻¹.

Expected Infrared Absorption Bands This table summarizes the principal IR absorption frequencies anticipated for this compound in its solid, zwitterionic form.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 2500 - 3000 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=O Asymmetric Stretch (Carboxylate) | 1590 - 1600 | Strong |

| N-H Bend (Ammonium) | ~1500 | Medium |

| C=O Symmetric Stretch (Carboxylate) | ~1400 | Medium to Weak |

These characteristic bands serve as a molecular fingerprint, allowing for the rapid verification of the compound's identity and the presence of its key functional groups.

Diffraction and Microscopic Techniques

Diffraction and microscopy techniques are essential for analyzing the solid-state structure and morphology of this compound.

Single-crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays allow for the calculation of a three-dimensional electron density map, from which the precise positions of atoms, bond lengths, and bond angles can be determined. wikipedia.org

While a specific crystal structure for this compound is not available in the surveyed literature, the analysis of its structural isomer, (2S,3S)-2-Amino-3-methylpentanoic acid (L-isoleucine), provides an excellent example of the data obtained. A study on a new polymorph of L-isoleucine revealed its crystal structure in detail. researchgate.net The molecules exist as zwitterions and are linked by N—H···O hydrogen bonds, forming layers. researchgate.net

Illustrative Crystallographic Data for an Isomer: L-Isoleucine Polymorph The following table contains crystallographic data for a polymorph of L-isoleucine, illustrating the type of information generated from a single-crystal X-ray diffraction analysis. researchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₁₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.6757 (5) |

| b (Å) | 5.2885 (3) |

| c (Å) | 28.0136 (15) |

| β (°) | 98.300 (3) |

| Volume (ų) | 1418.44 (13) |

| Z (Molecules/unit cell) | 8 |

A similar analysis of this compound would provide definitive proof of its stereochemistry and detailed insights into its crystal packing and intermolecular interactions, such as hydrogen bonding.

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the context of this compound, SEM would be used to analyze the size, shape, and surface features of its crystals.

Studies on other amino acids demonstrate the utility of SEM in this area. For instance, SEM analysis of L-glutamic acid crystals revealed distinct prismatic and needle-like morphologies corresponding to its different polymorphic forms. researchgate.net Similarly, investigations into various amino acids like L-phenylalanine have used SEM to characterize the elongated crystal structures formed through self-assembly. nih.gov This type of analysis is crucial for understanding how crystallization conditions affect the physical properties of the final product. An SEM study of this compound would provide high-resolution images of its crystalline habit, which could be correlated with data from other techniques like powder diffraction to study polymorphism.

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used for the characterization of crystalline materials. Unlike single-crystal XRD, PXRD is performed on a polycrystalline powder, making it ideal for routine analysis and quality control. units.it The technique provides a "fingerprint" of a crystalline solid based on its unique crystal structure.

The primary applications of PXRD in the study of this compound would include:

Phase Identification: Comparing the obtained PXRD pattern to a reference database or a pattern calculated from a known single-crystal structure to confirm the identity of the compound.

Polymorph Screening: Different crystal polymorphs of the same compound will produce distinct PXRD patterns. This is critical as polymorphs can have different physical properties. For example, the existence of a new polymorph of L-isoleucine was supported by X-ray powder diffraction measurements. researchgate.net

Purity Analysis: The presence of crystalline impurities would be detected as additional peaks in the diffraction pattern.

Determination of Crystallinity: PXRD can be used to assess the degree of crystallinity in a sample, distinguishing between crystalline and amorphous material. units.it

A typical PXRD pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of a specific crystal lattice, providing valuable information about the solid-state structure of this compound.

Thermal and Physicochemical Analysis

The thermal and physicochemical properties of amino acids like this compound are critical for understanding their stability, purity, and behavior in various conditions. Techniques such as Thermogravimetric Analysis (TGA) and Deliquescence Relative Humidity (DRH) studies provide essential data for formulation and storage.

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. This analysis provides information on thermal stability and decomposition profiles. For amino acids, TGA can reveal the temperatures at which water is lost and at which the compound begins to degrade.

Table 1: Representative TGA Data for Related Amino Acids and Conjugates

| Compound/Sample | Observed Thermal Events | Significance |

|---|---|---|

| Isoleucine | Multi-step degradation | Indicates stages of moisture loss and molecular decomposition. researchgate.net |

| Aglycosylated Antibody | Lower Tonset and Tm1 | Loss of N-glycosylation decreases thermal stability. acs.org |

This table is illustrative and based on findings for related compounds. Tonset: Onset temperature of unfolding; Tm1: First unfolding transition temperature.

Deliquescence is the process by which a solid substance absorbs moisture from the atmosphere to the point of dissolving into a liquid solution. The Deliquescence Relative Humidity (DRH) is the specific relative humidity (RH) at which this transition occurs. nih.govsemanticscholar.org This parameter is crucial for determining the storage and handling requirements of solid materials, as exceeding the DRH can lead to physical instability.

DRH studies on individual amino acids are less common in isolation but are often part of broader investigations into mixtures, such as those relevant to atmospheric aerosols or pharmaceutical formulations. nih.govresearchgate.netnih.gov The DRH of a substance is influenced by temperature and the presence of other components. semanticscholar.orgespublisher.com For example, mixtures of inorganic and organic compounds, including amino acids, often exhibit a lower DRH than the individual components, a phenomenon known as DRH lowering. researchgate.netespublisher.com This is a critical consideration for complex formulations containing this compound or its conjugates. While specific DRH values for this compound are not published, data for other water-soluble organic compounds and amino acids show a wide range of DRH values, emphasizing the need for empirical determination for the specific compound of interest. nih.govsemanticscholar.org

Table 2: Preferred DRH Values for Representative Atmospheric Compounds at 298 K

| Compound | DRH (%) |

|---|---|

| (NH₄)₂SO₄ | 78–82 |

| NH₄NO₃ | 60–66 |

| NaNO₃ | 71–76 |

| KNO₃ | 92–94 |

| Sodium Acetate | 39–42 |

Source: A comprehensive database of DRH values for compounds with atmospheric relevance. nih.govnih.gov This data provides context for the range of DRH values observed in hygroscopic materials.

Chromatographic Techniques for Purity and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of amino acids, including non-proteinogenic ones like this compound. It is widely used for determining purity, quantifying concentration, and separating stereoisomers. jst.go.jpresearchgate.netnih.gov

The separation of amino acid stereoisomers, such as the isomers of isoleucine, presents a significant analytical challenge due to their identical chemical properties. nih.gov this compound is an isomer of isoleucine. The separation of such isomers often requires specialized chiral chromatography techniques. jst.go.jpsigmaaldrich.com One strategy involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase like C18 or a pentabromobenzyl-modified silica (B1680970) gel (PBr) column. jst.go.jpresearchgate.netnih.gov For example, a method using the chiral labeling reagent L-FDVDA (1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide) has been successfully employed to separate isoleucine stereoisomers via HPLC coupled with mass spectrometry (LC-MS). jst.go.jpnih.gov

Reversed-phase HPLC (RP-HPLC) is also a primary method for analyzing underivatized amino acids and peptides. nih.govnih.govresearchgate.net The separation of closely related peptides, such as those differing by a single stereoisomer, can be achieved by exploiting subtle differences in their secondary structure and hydrophobicity, which affect their retention on C8 or C18 columns. nih.gov Method parameters such as mobile phase composition (e.g., pH, buffer concentration, organic modifier) and temperature are optimized to achieve baseline separation. nih.gov For a mixture of ten underivatized amino acids, a phosphate (B84403) buffer at a physiological pH of 7.4 with a gradient of acetonitrile (B52724) was effective for separation on a C18 column. nih.gov

Table 3: Example HPLC Methods for Amino Acid Separation

| Technique | Stationary Phase | Mobile Phase Example | Application |

|---|---|---|---|

| Chiral LC-MS | PBr column | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Separation of isoleucine stereoisomers after derivatization with L-FDVDA. jst.go.jpresearchgate.netnih.gov |

| RP-HPLC | C18 column | 10 mM Phosphate Buffer (pH 7.4) with Acetonitrile (gradient) | Quantification of 10 underivatized amino acids in dietary supplements. nih.gov |

| RP-HPLC | C8 or C18 column | Acetonitrile/Water with TFA (gradient) | Separation of diastereomeric peptide analogs based on subtle hydrophobicity changes. nih.gov |

Computational Chemistry and Molecular Modeling

Computational methods are powerful for investigating the properties of molecules like this compound at an atomic level, providing insights that complement experimental data.

Quantum mechanics (QM) calculations, particularly those using Density Functional Theory (DFT), are used to determine the electronic structure, geometry, and energetic properties of molecules. uni-frankfurt.demdpi.comsciforum.net For amino acids, DFT can predict the structures of different low-energy conformers and their relative stabilities. uni-frankfurt.denih.gov These calculations involve optimizing the molecular geometry to find the lowest energy state. mdpi.comsciforum.net The choice of the functional (e.g., B3LYP, PW, BP86) and basis set (e.g., 6-31G(d,p)) is crucial for the accuracy of the results. uni-frankfurt.desciforum.netfigshare.com

QM methods can compute various properties, including thermodynamic data like enthalpy and Gibbs free energy, as well as global reactivity parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comsciforum.net While DFT accurately predicts molecular structures, reproducing the subtle energy differences between conformers can be challenging and may require higher-level methods like coupled cluster (CC) theory for greater accuracy. uni-frankfurt.denih.gov Recently, comprehensive datasets of quantum properties for the 20 standard amino acids and their fragments have been developed to support advanced computational studies. arxiv.org These approaches are directly applicable to non-proteinogenic amino acids like this compound to predict its conformational landscape and physicochemical properties.

Table 4: Common Parameters Calculated by Quantum Mechanics for Amino Acids

| Calculated Property | Description | Relevance |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts the most stable conformer(s) of the molecule. mdpi.comsciforum.net |

| Total Energy | The energy of the molecule in its optimized state. | Used to compare the relative stability of different conformers. uni-frankfurt.de |

| Thermodynamic Properties (Enthalpy, Entropy, Gibbs Energy) | Temperature-dependent properties calculated for the equilibrium geometry. mdpi.comsciforum.net | Provides insight into the molecule's stability and reactivity under different conditions. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. tandfonline.comnih.gov This is achieved by developing mathematical models that relate molecular descriptors (numerical representations of molecular properties) to an observed activity. acs.orgmdpi.com

For amino acids and their derivatives, QSAR models can predict activities such as enzyme inhibition. tandfonline.com The process involves calculating a wide range of molecular descriptors, which can be constitutional, physicochemical, or 3D-structural in nature. mdpi.comuestc.edu.cn A crucial step is selecting the most relevant descriptors using algorithms like the genetic algorithm (GA) and then building a predictive model using methods like multiple linear regression (MLR) or machine learning approaches. tandfonline.comfrontiersin.org

The descriptors for amino acid side chains are particularly important in peptide QSAR. acs.orgacs.org These descriptors often relate to properties like hydrophobicity, volume, and electronic characteristics. acs.org By developing robust QSAR models, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. mdpi.comfrontiersin.org A QSAR study involving this compound or its conjugates would involve calculating its unique descriptors and using them within a validated model to predict a specific biological endpoint.

Table 5: Key Components of a QSAR Study for Amino Acid Derivatives

| Component | Description | Example |

|---|---|---|

| Dataset | A collection of compounds with known structures and measured biological activity. | A series of amino acid derivatives and their histone deacetylase inhibitory activity. tandfonline.com |

| Molecular Descriptors | Numerical values that encode different aspects of a molecule's structure and properties. mdpi.com | Water accessible surface area (vsurf_W), total atom information content (a_IC), number of oxygen atoms. mdpi.com |

| Model Building | Using statistical methods to create a mathematical equation relating descriptors to activity. | Genetic Algorithm-Multiple Linear Regression (GA-MLR), Support Vector Regression (SVR), Random Forest (RF). tandfonline.comfrontiersin.org |

| Model Validation | Assessing the statistical quality and predictive power of the model using internal and external test sets. tandfonline.commdpi.com | Cross-validation (Q²), coefficient of determination (R²), Root-Mean-Squared Error (RMSE). mdpi.comfrontiersin.org |

Conformational Analysis using Computational Methods

The three-dimensional structure of amino acids, particularly the conformation of their side chains and backbone, is crucial for determining the biological activity and structural properties of peptides and proteins into which they are incorporated. For non-proteinogenic amino acids such as this compound, which possesses a bulky, branched ethyl group at the β-carbon, computational methods are invaluable for predicting its conformational preferences. These methods allow for the exploration of the potential energy surface to identify stable conformers and the rotational barriers between them.

The conformational landscape of amino acids is largely defined by the torsional or dihedral angles of the backbone (φ and ψ) and the side chain (χ). The φ (phi) angle (C'-N-Cα-C) and ψ (psi) angle (N-Cα-C'-N) dictate the geometry of the peptide backbone, while the χ (chi) angles describe the rotation around the bonds of the side chain. Due to the bulky nature of the 3-ethylpentyl side chain in this compound, steric hindrance is expected to significantly restrict the allowable φ and ψ angles, a phenomenon well-documented for other bulky amino acids. pearson.comyoutube.com This restriction can be visualized on a Ramachandran plot, which maps the energetically allowed regions of φ and ψ angles. For amino acids with bulky R-groups, the permissible regions on the Ramachandran plot are considerably more confined compared to simpler amino acids like glycine (B1666218). pearson.comyoutube.com

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the geometries and relative energies of different conformers. nih.gov By performing DFT calculations, one can obtain a detailed understanding of the preferred spatial arrangements of the atoms in this compound. These calculations typically involve geometry optimization of various starting structures to find local energy minima on the potential energy surface. The relative energies of these minima provide an indication of their thermodynamic stability.

Table 1: Predicted Conformational Parameters for this compound based on Analogous Amino Acids

| Parameter | Predicted Value/Region | Rationale/Methodology |

| Backbone Dihedral Angles (φ, ψ) | Restricted regions in the Ramachandran plot, likely favoring β-sheet conformations. | Inferred from the behavior of other amino acids with bulky side chains which exhibit significant steric hindrance, limiting rotational freedom. pearson.comyoutube.comyoutube.com |

| Side Chain Dihedral Angle (χ1) | Limited rotamers due to the branched structure. | The rotation around the Cα-Cβ bond will be sterically hindered by the two ethyl groups. |

| Dominant Conformer in Peptides | Likely to favor extended conformations. | To minimize steric clashes between the bulky side chain and the peptide backbone. |

| Computational Methods for Analysis | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations. | Standard and powerful tools for conformational analysis of amino acids and peptides. nih.govresearchgate.net |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. nih.gov This method is instrumental in drug discovery and for understanding the molecular basis of a ligand's biological activity. For peptides containing this compound, molecular docking can be employed to predict their binding affinity and mode of interaction with protein targets.

The incorporation of non-canonical amino acids like this compound into peptides can significantly influence their binding to target proteins. The bulky, hydrophobic side chain of this amino acid can play a crucial role in establishing favorable interactions within hydrophobic pockets of a protein's binding site. This can lead to enhanced binding affinity and specificity compared to peptides composed solely of proteinogenic amino acids.